molecular formula C13H7N3S B8581262 4-(Pyridin-2-ylthio)phthalonitrile

4-(Pyridin-2-ylthio)phthalonitrile

Cat. No. B8581262
M. Wt: 237.28 g/mol
InChI Key: KPSZTDXZSPJCIT-UHFFFAOYSA-N
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Patent
US07863292B2

Procedure details

10 g of 2-mercaptopyridine, 14.2 g of 4-nitrophthalonitrile, and 22.6 g of potassium carbonate were suspended in 250 ml of acetone and heated at reflux temperature for 4 hours. The solution was filtered through a pad of celite and a course glass filter to remove residual solids. The solution was concentrated to a crude residue and purified by column chromatography on silica gel eluting the product with a gradient of 0-10% ethyl acetate in dichloromethane. 6.4 g of product was recovered; 1H NMR (200 Mz, CDCl3) δ=8.49-8.53 (m, 1H), 7.84-7.83 (dd, 1H), 7.76-7.71 (m, 2H), 7.68-7.64 (dd, 1H), 7.40-7.36 (dt, 1H), 7.27-7.20 (m, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[N+]([C:11]1[CH:12]=[C:13]([C:19]#[N:20])[C:14](=[CH:17][CH:18]=1)[C:15]#[N:16])([O-])=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[S:1][C:11]1[CH:12]=[C:13]([C:19]#[N:20])[C:14](=[CH:17][CH:18]=1)[C:15]#[N:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
SC1=NC=CC=C1
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
Step Three
Name
Quantity
22.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of celite
FILTRATION
Type
FILTRATION
Details
a course glass filter
CUSTOM
Type
CUSTOM
Details
to remove residual solids
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a crude residue
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel eluting the product with a gradient of 0-10% ethyl acetate in dichloromethane
CUSTOM
Type
CUSTOM
Details
6.4 g of product was recovered

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)SC=1C=C(C(C#N)=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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